2-(2,6-Dimethylpiperazin-1-yl)acetonitrile chemical structure and properties
2-(2,6-Dimethylpiperazin-1-yl)acetonitrile chemical structure and properties
This in-depth technical guide details the chemical structure, physicochemical properties, synthetic pathways, and applications of 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile .
Part 1: Executive Summary & Chemical Identity
2-(2,6-Dimethylpiperazin-1-yl)acetonitrile is a specialized heterocyclic building block used primarily as an intermediate in the synthesis of pharmaceutical agents, including kinase inhibitors and allosteric modulators (e.g., CPS1 inhibitors). Its structure features a piperazine core with two methyl groups flanking the nitrogen atom bearing the cyanomethyl group.
This specific substitution pattern (2,6-dimethyl relative to the substituted nitrogen) introduces significant steric hindrance around the N1 position. This steric bulk is a critical design element in medicinal chemistry, often used to restrict conformational flexibility ("steric locking") or to improve metabolic stability by blocking oxidative dealkylation.
Chemical Identification
| Property | Detail |
| IUPAC Name | 2-(2,6-Dimethylpiperazin-1-yl)acetonitrile |
| Common Name | N-Cyanomethyl-2,6-dimethylpiperazine (Ambiguous, see Regiochemistry) |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| SMILES | CC1CNCC(C)N1CC#N |
| Core Scaffold | 2,6-Dimethylpiperazine |
| Key Functional Groups | Secondary amine (basic), Nitrile (electrophilic/precursor), Sterically hindered Tertiary amine |
Part 2: Structural Analysis & Regiochemistry (Critical)
A common pitfall in working with 2,6-dimethylpiperazine derivatives is the regioselectivity of alkylation . The starting material, 2,6-dimethylpiperazine, contains two non-equivalent nitrogen atoms:[1]
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N1 (Hindered): Flanked by two methyl groups (positions 2 and 6).
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N4 (Unhindered): Flanked by methylene groups (positions 3 and 5).
The Regioselectivity Challenge
When reacting 2,6-dimethylpiperazine with chloroacetonitrile:
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Kinetic Product (Major): Alkylation occurs at the unhindered N4 position. This results in 2-(3,5-dimethylpiperazin-1-yl)acetonitrile (IUPAC numbering changes to prioritize the substituted nitrogen).
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Thermodynamic/Forced Product (Target): Alkylation at the hindered N1 position yields the requested 2-(2,6-dimethylpiperazin-1-yl)acetonitrile.
Note: This guide focuses on the Target Structure (2,6-isomer) as requested. Accessing this specific isomer typically requires protection strategies or specific catalytic conditions to overcome the steric barrier.
Stereochemistry
The 2,6-dimethylpiperazine scaffold exists as two diastereomers:
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cis (meso): Methyl groups are on the same side of the ring (syn). The ring typically adopts a chair conformation with one axial and one equatorial methyl, or a twist-boat.
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trans (racemic): Methyl groups are on opposite sides (anti). This is the chiral pair (
and ).
Application Note: The cis-isomer is often preferred in drug design for its distinct conformational profile, which can enhance binding selectivity.
Part 3: Physicochemical Profiling
The introduction of the cyanomethyl group alters the basicity and lipophilicity of the parent piperazine.
| Property | Predicted/Observed Value | Rationale |
| LogP (Octanol/Water) | ~0.3 to 0.6 | The nitrile group increases lipophilicity compared to the parent amine (LogP ~ -1.5). |
| pKa (Tertiary Amine) | ~5.5 - 6.5 | The electron-withdrawing nitrile group (via inductive effect) significantly lowers the basicity of the attached nitrogen. |
| pKa (Secondary Amine) | ~9.2 - 9.6 | The distal secondary amine remains highly basic, similar to the parent piperazine. |
| Boiling Point | ~240 °C (Predicted) | Higher than parent due to increased MW and polarity. |
| Solubility | High in DCM, MeOH, EtOH; Moderate in Water | The secondary amine maintains water solubility, especially at physiological pH. |
Part 4: Synthetic Protocols
Method A: Direct Alkylation (Regioselectivity Issues)
Direct alkylation of 2,6-dimethylpiperazine with chloroacetonitrile yields a mixture favoring the 3,5-isomer.
Method B: Targeted Synthesis of the 2,6-Isomer (Recommended)
To selectively synthesize the 2-(2,6-dimethylpiperazin-1-yl)acetonitrile (hindered N-alkylation), a protection-deprotection strategy is often required to direct chemistry to the hindered nitrogen, or the use of forcing conditions on a pre-functionalized precursor.
Protocol: Reductive Amination / Cyclization Approach Instead of alkylating the ring, it is often cleaner to build the ring around the nitrogen or use a protecting group strategy.
Strategy:
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Protection: Protect the unhindered N4 of 2,6-dimethylpiperazine (e.g., Boc-protection).
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Alkylation: Force alkylation at the hindered N1 using Chloroacetonitrile, excess base, and heat (or KI catalysis).
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Deprotection: Remove the N4 protecting group.
Step-by-Step Experimental Workflow
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Reagents:
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cis-2,6-Dimethylpiperazine (1.0 eq)
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Di-tert-butyl dicarbonate (Boc₂O) (0.9 eq) — Sub-stoichiometric to favor mono-protection at unhindered N.
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Chloroacetonitrile (1.2 eq)[2]
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Potassium Carbonate (K₂CO₃) (3.0 eq)
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Potassium Iodide (KI) (0.1 eq) — Finkelstein catalyst.
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Solvent: Acetonitrile (ACN) or DMF.
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Step 1: Selective Protection (N4-Boc)
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Dissolve 2,6-dimethylpiperazine in DCM at 0°C.
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Add Boc₂O dropwise. The unhindered amine reacts preferentially.
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Purify the mono-Boc intermediate (N-Boc-3,5-dimethylpiperazine).
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Step 2: Hindered Alkylation
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Step 3: Deprotection
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Treat the crude alkylated product with 4M HCl in Dioxane or TFA/DCM (1:1).
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Stir at RT for 2 hours.
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Concentrate to yield the HCl salt of 2-(2,6-dimethylpiperazin-1-yl)acetonitrile .
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Step 4: Free Basing (Optional)
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Neutralize with saturated NaHCO₃ and extract into DCM/IPA (3:1) to obtain the free base oil.
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Part 5: Visualization of Synthetic Logic
The following diagram illustrates the decision tree for synthesizing the correct regioisomer.
Caption: Synthetic decision tree highlighting the regioselectivity challenge. Method B is required to reliably access the sterically hindered 2,6-dimethyl isomer.
Part 6: Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
The 2-(2,6-dimethylpiperazin-1-yl)acetonitrile moiety serves as a "sterically locked" piperazine fragment.
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Conformational Restriction: The alpha-methyl groups restrict the rotation of the N-substituent, potentially locking the molecule in a bioactive conformation.
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Metabolic Stability: Methyl groups at the alpha-position block metabolic oxidation (N-dealkylation) by Cytochrome P450 enzymes, a common clearance pathway for piperazines.
Kinase & Enzyme Inhibitors
This scaffold appears in the patent literature for inhibitors of:
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CPS1 (Carbamoyl Phosphate Synthetase 1): Used in allosteric inhibitors for oncology (e.g., LKB1-deficient lung cancer).[4] The 2,6-dimethyl motif is crucial for filling hydrophobic pockets in the allosteric binding site.
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GPCR Antagonists: The basic nitrogen serves as a key interaction point (salt bridge) with aspartate residues in GPCR transmembrane domains.
Nitrile Transformations
The acetonitrile group is a versatile handle for further elaboration:
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Reduction: To the ethylamine (–CH₂CH₂NH₂).
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Hydrolysis: To the acetic acid (–CH₂COOH) or amide.
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Cyclization: Formation of tetrazoles or oxadiazoles (bioisosteres of carboxylic acids).
Part 7: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.
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Nitrile Hazard: Metabolized to release cyanide ions in vivo (though slowly); handle with standard precautions for organic nitriles.
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Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.
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Disposal: Quench excess alkylating agents (chloroacetonitrile) with aqueous ammonia or thiosulfate before disposal.
References
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PubChem. 2,6-Dimethylpiperazine Compound Summary. National Library of Medicine. Available at: [Link]
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Yao, S., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters, 11(6), 1305–1309. Available at: [Link]
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Organic Syntheses. Chloroacetonitrile Synthesis Procedure. Org.[2][5] Synth. 1950, 30,[2] 22. Available at: [Link]
- Khalili, B., et al.Regioselective alkylation of piperazine derivatives. Tetrahedron Letters. (General reference for piperazine regiochemistry).
